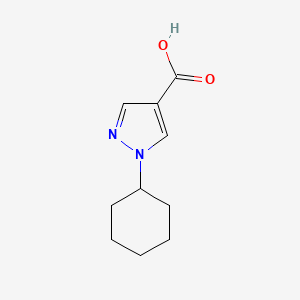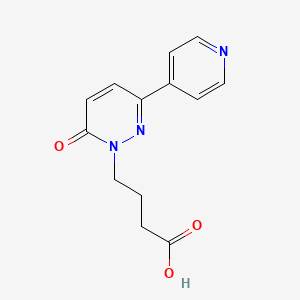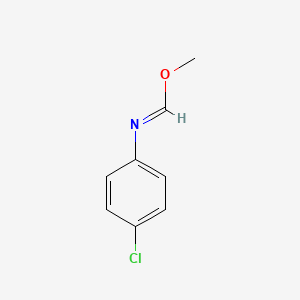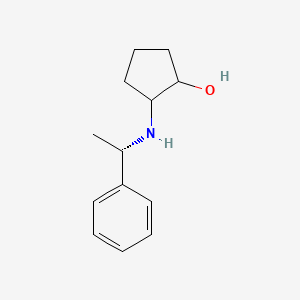
2-(((S)-1-Phenylethyl)amino)cyclopentanol
Vue d'ensemble
Description
“2-amino cyclopentanol” is a chemical compound with the empirical formula C5H11NO . It’s a unique chemical provided to early discovery researchers .
Synthesis Analysis
Cyclopentanol, a very important chemical intermediate, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol .Molecular Structure Analysis
The molecular weight of “2-amino cyclopentanol” is 101.15 . The SMILES string is NC1CCCC1O and the InChI key is JFFOUICIRBXFRC-UHFFFAOYSA-N .Chemical Reactions Analysis
The addition-esterification reaction and transesterification reaction were both exothermic, and the free energy changes increased with a rise in temperature . This indicates that low temperature was favorable for the reactions in the temperature range from 273.15 to 373.15 K .Physical And Chemical Properties Analysis
The liquid heat capacities of cyclopentanol and cyclopentyl acetate were estimated using the Ruzicka–Domalski group contribution method .Applications De Recherche Scientifique
Kinetics and Mechanism of Hydrolysis
Cyclopentolate hydrochloride, related to the compound through its structural components, undergoes hydrolysis in alkaline solutions. The degradation process follows first-order kinetics, with phenylacetic acid and α-(1-hydroxycyclopentyl)benzeneacetic acid identified as degradation products. This study contributes to understanding the stability and degradation pathways of similar cyclopentanol derivatives (Roy, 1995).
Asymmetric Strecker Synthesis
A series of carbocyclic α-amino acids, closely related to our compound, were prepared using an asymmetric Strecker synthesis. This method demonstrates the compound's potential as a building block in synthesizing biologically active molecules and understanding the effects of different solvents and substituents on stereoselectivity (Wede, Volk, & Frahm, 2000).
Intramolecular Carbolithiation
Intramolecular carbolithiation of olefins represents another application, where derivatives of cyclopentanes, including those related to the compound of interest, are synthesized with high stereocontrol. This method is significant for creating complex molecules with multiple stereogenic centers (Krief, Kenda, Maertens, & Remacle, 1996).
Synthesis of Aryl-Substituted Cyclopentane Alcohols
The synthesis and bioassay results of aryl-substituted cyclopentanols highlight their potential in developing new insecticides. The structural features of these compounds, particularly the orientation and distance between functional groups, play a crucial role in their bioactivity (Farnham, Janes, & Khambay, 1989).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(1S)-1-phenylethyl]amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3/t10-,12?,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTOQDRFDAUSLY-PKSQDBQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((S)-1-Phenylethyl)amino)cyclopentanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



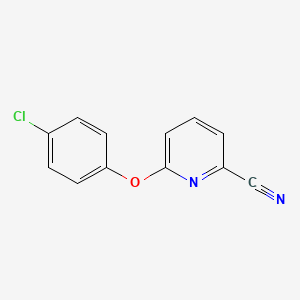
![4-[(Prop-2-en-1-yl)amino]cinnoline-3-carboxylic acid](/img/structure/B1454557.png)
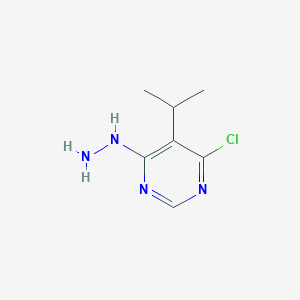
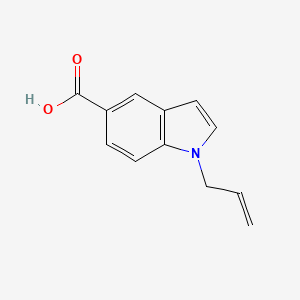

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)
![2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1454565.png)
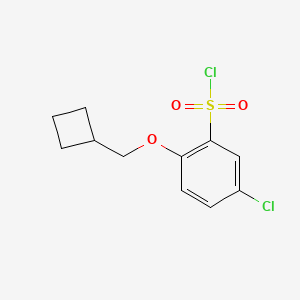
![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)
![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)
![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)
